molecular formula C6H12FN B3020762 1-(3-Fluorocyclobutyl)ethan-1-amine CAS No. 1781207-08-6

1-(3-Fluorocyclobutyl)ethan-1-amine

Cat. No.: B3020762
CAS No.: 1781207-08-6
M. Wt: 117.167
InChI Key: IOMRLRQEKKTUAN-UHFFFAOYSA-N
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Description

1-(3-Fluorocyclobutyl)ethan-1-amine is a chemical compound with the molecular formula C6H12FN It is characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorocyclobutyl)ethan-1-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3-fluorocyclobutanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the carbonyl carbon, leading to the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorocyclobutyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

1-(3-Fluorocyclobutyl)ethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorocyclobutyl)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the cyclobutyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethanamine group can further facilitate interactions with biological molecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)ethan-1-amine: Similar structure but with a phenyl ring instead of a cyclobutyl ring.

    1-(3-Fluorocyclopropyl)ethan-1-amine: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    1-(3-Fluorocyclopentyl)ethan-1-amine: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

1-(3-Fluorocyclobutyl)ethan-1-amine is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-fluorocyclobutyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c1-4(8)5-2-6(7)3-5/h4-6H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMRLRQEKKTUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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